molecular formula C13H13NO4S2 B8040973 N-(Benzenesulfonyl)-N-methylbenzenesulfonamide CAS No. 2532-06-1

N-(Benzenesulfonyl)-N-methylbenzenesulfonamide

Cat. No.: B8040973
CAS No.: 2532-06-1
M. Wt: 311.4 g/mol
InChI Key: DOORLMZWXWAASK-UHFFFAOYSA-N
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Description

N-(Benzenesulfonyl)-N-methylbenzenesulfonamide is an organic compound belonging to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Benzenesulfonyl)-N-methylbenzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with N-methylbenzenesulfonamide in the presence of a base. The reaction typically involves the following steps:

  • Dissolve benzenesulfonyl chloride in an appropriate solvent such as dichloromethane.
  • Add N-methylbenzenesulfonamide to the solution.
  • Introduce a base, such as triethylamine, to facilitate the reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Benzenesulfonyl)-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzenesulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(Benzenesulfonyl)-N-methylbenzenesulfonamide has several scientific research applications:

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as a precursor for other sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N-(Benzenesulfonyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma treatment.

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzenesulfonyl)-N-ethylbenzenesulfonamide
  • N-(Benzenesulfonyl)-N-propylbenzenesulfonamide
  • N-(Benzenesulfonyl)-N-butylbenzenesulfonamide

Uniqueness

N-(Benzenesulfonyl)-N-methylbenzenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the methyl group may influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(benzenesulfonyl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-14(19(15,16)12-8-4-2-5-9-12)20(17,18)13-10-6-3-7-11-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOORLMZWXWAASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634294
Record name N-(Benzenesulfonyl)-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2532-06-1
Record name N-(Benzenesulfonyl)-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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